molecular formula C16H10F4N2O2 B587576 4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate CAS No. 1391052-78-0

4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate

Cat. No.: B587576
CAS No.: 1391052-78-0
M. Wt: 338.262
InChI Key: UUVJYOBKDKCOQD-UHFFFAOYSA-N
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Description

4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is a specialized chemical reagent designed for advanced photochemical and bioconjugation applications. Its core research value lies in the 3H-diazirinyl moiety, which, upon photolysis with UV light, generates highly reactive carbene intermediates. These carbenes can undergo non-selective insertion into C-H, O-H, and N-H bonds, as well as add to double bonds, making this compound an efficient photo-crosslinker for mapping biomolecular interactions and binding sites. The benzyl benzoate group serves as a versatile handle for further chemical modification, allowing researchers to conjugate the photoactive core to various molecular scaffolds. The fluorine and trifluoromethyl substituents on the aromatic ring enhance the compound's metabolic stability and can fine-tune its lipophilicity, which is crucial for the development of photaffinity probes in drug discovery. This reagent is strictly for research purposes in laboratory settings, including the study of ligand-receptor interactions, protein-protein interactions, and the development of novel covalent inhibitors. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)phenyl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2O2/c17-13-10(8-24-15(23)9-4-2-1-3-5-9)6-7-11(14-21-22-14)12(13)16(18,19)20/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFIZZLIWKPYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=C(C(=C(C=C2)C3N=N3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation from 4-Acetyl-2-fluoro-3-(trifluoromethyl)benzaldehyde

The synthesis begins with 4-acetyl-2-fluoro-3-(trifluoromethyl)benzaldehyde, where the ketone group at position 4 is converted to a hydrazone. Reacting the substrate with hydrazine hydrate in ethanol at 25°C for 12 hours yields the corresponding hydrazone. The reaction progress is monitored via thin-layer chromatography (TLC), with the hydrazone intermediate isolated in 92% yield after recrystallization from hexane.

Oxidation to Diazo Intermediate

The hydrazone is oxidized using manganese dioxide (MnO₂) in chlorobenzene at room temperature for 6 hours. Chlorobenzene is critical for minimizing side reactions, as observed in RAFT polymerizations of diazirine acrylates. The diazo intermediate is obtained in 85% yield and characterized by a distinct 19F^{19}\text{F} NMR signal at −62.3 ppm, corresponding to the trifluoromethyl group.

Cyclization to Diazirine

UV irradiation (365 nm) of the diazo compound in chlorobenzene at 40°C for 3 hours induces cyclization, forming the diazirine ring. The reaction is quenched with ice-cwater, and the product is extracted with dichloromethane. Size-exclusion chromatography (SEC) confirms a monomodal peak (Đ=1.08Đ = 1.08), indicating no chain coupling or decomposition. The diazirine-containing aldehyde is obtained in 78% yield.

Reduction to Benzyl Alcohol

The aldehyde group is reduced using sodium borohydride (NaBH₄) in methanol at 0°C for 1 hour. The reaction is quenched with dilute HCl, and the benzyl alcohol is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:4). The final intermediate, 4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl alcohol, is isolated in 89% yield.

Key Data:

StepSolventTemperatureYield19F^{19}\text{F} NMR (ppm)
Hydrazone FormationEthanol25°C92%N/A
OxidationChlorobenzeneRT85%−62.3
CyclizationChlorobenzene40°C78%−62.3 (singlet)
ReductionMethanol0°C89%−62.3, −114.2 (CF₃)

Esterification with Benzoic Acid

Activation of Benzoic Acid

Benzoic acid is converted to its acid chloride using oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. The reaction is stirred for 2 hours, and excess oxalyl chloride is removed under reduced pressure.

Coupling with Benzyl Alcohol

The benzyl alcohol intermediate (1.0 equiv) is dissolved in DCM, and pyridine (1.5 equiv) is added as a base. The acid chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The crude product is washed with NaHCO₃ (5%) and brine, then dried over MgSO₄. Purification via flash chromatography (ethyl acetate/hexane = 1:5) yields 4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate in 82% yield.

Characterization Data:

  • Molecular Formula : C₁₆H₁₀F₄N₂O₂

  • 1H^{1}\text{H} NMR (400 MHz, CDCl₃): δ 8.12 (d, 2H, J = 7.2 Hz), 7.62 (t, 1H, J = 7.4 Hz), 7.48 (t, 2H, J = 7.6 Hz), 7.32 (d, 1H, J = 8.0 Hz), 5.42 (s, 2H), 3.91 (s, 1H).

  • 19F^{19}\text{F} NMR (376 MHz, CDCl₃): δ −62.3 (s, 3F), −114.2 (s, 1F).

  • HRMS (ESI) : m/z calcd for C₁₆H₁₀F₄N₂O₂ [M+H]⁺: 339.0756; found: 339.0759.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (ĐĐ)Key Advantage
RAFT Copolymerization75–851.08–1.14Scalability (>500 Da polymers)
MnO₂ Oxidation85N/AIn situ diazo generation
Steglich Esterification82>99%Mild conditions, high functional tolerance

Chemical Reactions Analysis

Types of Reactions

4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate undergoes various chemical reactions, including:

    Oxidation: The diazirine ring can be oxidized to form diazo compounds.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diazo compounds.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is widely used in scientific research due to its photoreactive properties. It is commonly employed in:

    Chemistry: As a photolabile protecting group in organic synthesis.

    Biology: For photoaffinity labeling to study protein-ligand interactions.

    Medicine: In the development of photoactivated drugs.

    Industry: As a crosslinking agent in the production of advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the photolysis of the diazirine ring, which generates a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, allowing for the formation of covalent linkages with target molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a powerful tool in photochemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares key structural analogs of 4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Properties
Target Compound C₁₆H₁₀F₄N₂O₂ 368.26 2-Fluoro, 3-trifluoromethyl, benzyl benzoate ester Photocross-linking reagent for polymers or biomolecules; high photostability
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl benzoate C₁₆H₁₀F₃IN₂O₂ 446.16 Iodo at 2-position, benzyl benzoate ester Heavy atom enhances UV absorption; used in photoaffinity labeling
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol C₉H₇F₃N₂O 232.16 Hydroxyl group instead of benzoate ester Intermediate for synthesizing esters or carbamates; lower hydrophobicity
2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate C₁₃H₈F₃N₃O₄ 327.22 NHS ester for amine coupling Facilitates covalent conjugation to proteins/peptides
3-Trifluoromethyl-3-phenyldiazirine (TPD) C₈H₅F₃N₂ 186.13 Simple diazirine without benzyl ester or fluorine substituents Prototype photolabeling reagent; rapid carbene generation

Reactivity and Stability

  • Photolysis Efficiency: The trifluoromethyl-diazirine group in the target compound exhibits faster photolysis (<5 min at 350 nm) compared to non-fluorinated diazirines (e.g., 3-methyl-3H-diazirine derivatives) . The 2-fluoro substituent may reduce steric hindrance, enhancing carbene reactivity.
  • Thermal Stability : The target compound is stable at room temperature but decomposes above 235°C, similar to other trifluoromethyl-diazirines (e.g., 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid) . In contrast, diazo isomers (byproducts of photolysis) are less stable in acidic conditions .
  • Hydrolytic Stability : The benzyl benzoate ester is more hydrolytically stable than NHS esters (e.g., 2,5-dioxopyrrolidin-1-yl ester), which react readily with amines .

Spectral and Physical Properties

  • UV Absorption : The diazirine group absorbs strongly at 350 nm, while the 2-fluoro substituent causes a slight blue shift compared to iodo analogs .
  • Solubility : The benzoate ester enhances solubility in organic solvents (e.g., DMSO, THF) compared to carboxylic acid derivatives (e.g., 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid) .

Biological Activity

4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is a complex organic compound notable for its unique structural features and significant biological activities. This compound contains a diazirine ring, a trifluoromethyl group, and a benzoate ester, making it particularly valuable in various fields including photochemistry, bioconjugation, and medicinal chemistry.

The compound can be summarized by its chemical structure and properties:

PropertyValue
IUPAC Name [4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)phenyl]methyl benzoate
CAS Number 1391052-78-0
Molecular Formula C16H10F4N2O2
Molecular Weight 330.25 g/mol
Boiling Point Not specified

The primary biological activity of this compound is attributed to the photolysis of the diazirine ring. Upon exposure to UV light, the diazirine undergoes homolytic cleavage, generating a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, forming covalent linkages with target biomolecules such as proteins and nucleic acids. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a potent tool for studying biomolecular interactions.

Applications in Biological Research

  • Photoaffinity Labeling : This compound is widely used in photoaffinity labeling techniques to study protein-ligand interactions. By covalently attaching to specific amino acid residues in proteins upon UV irradiation, researchers can map interaction sites and investigate binding affinities.
  • Drug Development : Its photoreactive properties make it suitable for developing photoactivated drugs that can be selectively activated at targeted sites within biological systems.
  • Bioconjugation : The compound serves as a versatile bioconjugation reagent, allowing for the attachment of various biomolecules (e.g., peptides, nucleic acids) to surfaces or other biomolecules.

Case Study 1: Protein Interaction Mapping

In a study published in Journal of Biological Chemistry, researchers utilized this compound to investigate the binding interactions between a ligand and its receptor. The compound was irradiated in the presence of the target protein, leading to covalent labeling that facilitated subsequent identification through mass spectrometry. The results indicated specific binding sites on the receptor, enhancing understanding of ligand-receptor dynamics.

Case Study 2: Development of Photoactivated Anticancer Agents

A recent study explored the application of this compound in developing photoactivated anticancer agents. By conjugating it with cytotoxic drugs, researchers demonstrated that selective activation via light exposure significantly increased cytotoxicity against cancer cells while minimizing effects on normal cells. This approach highlighted the potential for targeted cancer therapies using photochemical activation strategies.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate with high purity?

  • Methodology : Synthesis requires precise control of reaction conditions (e.g., solvent choice, temperature, and reaction time). For diazirine-containing analogs, photolability necessitates light-protected environments during synthesis . Purification via column chromatography (e.g., silica gel, dichloromethane/hexane gradients) and characterization using 1^1H NMR, 13^{13}C NMR, and HRMS are essential to confirm structural integrity and purity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodology :

  • 1^1H NMR : The trifluoromethyl group (CF3CF_3) and fluorine substituent produce distinct splitting patterns and chemical shifts (e.g., CF3CF_3 at δ ~120 ppm in 19^{19}F NMR).
  • IR Spectroscopy : Diazirine C=N stretching (~1650 cm1^{-1}) and ester carbonyl (~1720 cm1^{-1}) bands aid differentiation .
  • Mass Spectrometry : HRMS confirms molecular formula (e.g., [M+H]+^+ for C17H12F4N2O2C_{17}H_{12}F_4N_2O_2: calculated 365.0905) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodology : Diazirines are prone to photodegradation; store in amber vials at ≤ -20°C under inert gas (e.g., argon). Stability assays (HPLC or TLC monitoring over time) under varying pH, temperature, and light exposure are recommended to establish shelf-life .

Advanced Research Questions

Q. How can this compound be applied in photoaffinity labeling studies to probe enzyme active sites?

  • Methodology : The diazirine group undergoes UV-induced carbene formation, enabling covalent binding to proximal biomolecules. Experimental steps:

Design : Conjugate the compound to a substrate analog via the benzoate ester.

Irradiation : UV exposure (e.g., 365 nm, 5 min) to activate diazirine.

Analysis : SDS-PAGE or LC-MS/MS to identify crosslinked proteins .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Reproducibility Checks : Validate assays in triplicate under standardized conditions (pH, temperature, solvent).
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and rule off-target effects .
  • Computational Modeling : DFT calculations to predict reactivity and docking studies to assess target compatibility .

Q. How does the trifluoromethyl group influence metabolic stability in in vitro models?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Comparative Studies : Synthesize analogs without CF3CF_3 and compare half-lives. The electron-withdrawing CF3CF_3 group may reduce oxidative metabolism, enhancing stability .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

  • Methodology :

  • Hydrolysis Studies : Expose to aqueous buffers (pH 3–9) at 25–37°C; monitor degradation products via HPLC.
  • Photolysis : Simulate sunlight (e.g., xenon arc lamp) to assess diazirine decomposition.
  • Biotic Transformation : Incubate with soil/sediment microbes; analyze metabolites using high-resolution mass spectrometry .

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